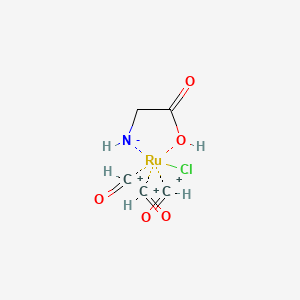

(OC-6-44)-Tricarbonylchloro(glycinato-|EN,|EO)ruthenium

Description

Comparative Analysis of Key Ruthenium Carbonyl Complexes

The glycinate ligand in CORM-3 enables pH-dependent equilibria. Under acidic conditions (pH ~3.1), protonation generates [Ru(CO)₃Cl₂(NH₂CH₂CO₂H)], while physiological pH promotes deprotonation to [Ru(CO)₂(CO₂)Cl(glycinate)]²⁻, facilitating CO release. This contrasts with pyridine-alkoxide complexes, which prioritize catalytic activity over gasotransmitter delivery.

The facial CO arrangement in CORM-3 is sterically and electronically optimized for CO dissociation, a feature shared with CORM-2 but absent in trinuclear clusters like [Ru₃(CO)₁₂]. Structural studies of protein adducts reveal that CORM-3 decomposes into mono-carbonyl Ru species bound to histidine and aspartate residues, underscoring its bio-reactivity.

Properties

Molecular Formula |

C5H7ClNO5Ru+2 |

|---|---|

Molecular Weight |

297.6 g/mol |

IUPAC Name |

carboxymethylazanide;chlororuthenium;methanone |

InChI |

InChI=1S/C2H4NO2.3CHO.ClH.Ru/c3-1-2(4)5;3*1-2;;/h3H,1H2,(H,4,5);3*1H;1H;/q-1;3*+1;;+1/p-1 |

InChI Key |

LVQNKXKGNMIZIH-UHFFFAOYSA-M |

Canonical SMILES |

[CH+]=O.[CH+]=O.[CH+]=O.C(C(=O)O)[NH-].Cl[Ru] |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Setup

- Ruthenium oxide (RuO2) with a ruthenium content of approximately 75.95% is used as the ruthenium source.

- Hydrochloric acid aqueous solution with concentrations ranging from 6 to 8 mol/L.

- A container equipped with a reflux condenser and inlet/outlet gas pipelines is used to maintain controlled reaction conditions.

- Hydrogen peroxide (30% by mass) acts as a dissolution promoter to facilitate the conversion of ruthenium oxide to ruthenium trichloride.

Reaction Conditions

- Ruthenium oxide and hydrochloric acid solution are stirred and mixed uniformly.

- 1–2 mL of hydrogen peroxide is added as a cosolvent.

- The mixture is heated to reflux temperatures between 100–110 °C.

- The reaction proceeds until the color changes from deep blue to reddish brown, indicating the formation of ruthenium trichloride.

- The reflux is maintained for 1–2 hours depending on the specific embodiment.

Post-Reaction Processing

- After reflux, the mixture is cooled to room temperature.

- 2 mL of oxalic acid aqueous solution (20–30% mass concentration) is added to stabilize the product.

- The mixture is stirred for 1–2 hours at room temperature.

- Filtration is performed to remove insoluble impurities.

- The filtrate is concentrated under reduced pressure at 55–65 °C and a vacuum of approximately -0.07 MPa.

- The resulting ruthenium trichloride slurry is dried in an anticorrosive oven at 80 °C for 4 hours.

Product Quality and Yield

- The ruthenium trichloride product obtained has a purity exceeding 99.9%.

- Sodium ion content is maintained between 10–20 ppm, ensuring low impurity levels.

- Yields are consistently high, around 99.7–99.8%.

Summary Table of Ruthenium Trichloride Preparation (Selected Embodiments)

| Embodiment | HCl Concentration (mol/L) | Reflux Temp (°C) | Reflux Time (h) | Oxalic Acid Conc. (%) | Yield (%) | Purity (%) | Na+ Content (ppm) |

|---|---|---|---|---|---|---|---|

| 1 | 6.0 | 100 | 1 | 20 | 99.72 | >99.9 | 12 |

| 3 | 6.5 | 100 | 2 | 23 | 99.74 | >99.9 | 13 |

| 4 | 6.8 | 100 | 1 | 25 | 99.76 | >99.9 | 14 |

| 6 | 8.0 | 108 | 2 | 30 | 99.80 | >99.9 | 13 |

| 8 | 7.8 | 100 | 1 | 25 | 99.76 | >99.9 | 12 |

Table 1: Ruthenium trichloride preparation parameters and results

Synthesis of (OC-6-44)-Tricarbonylchloro(glycinato)ruthenium

Following the preparation of ruthenium trichloride, the complex (OC-6-44)-Tricarbonylchloro(glycinato)ruthenium is synthesized by coordination of the ruthenium center with carbonyl ligands and glycinato ligands.

Coordination Chemistry

- Ruthenium trichloride serves as the ruthenium source.

- Glycine acts as a bidentate ligand coordinating through nitrogen (κN) and oxygen (κO) atoms.

- Carbonyl ligands (CO) are introduced to form the tricarbonyl moiety.

- The complex is typically formed under controlled conditions to ensure the correct coordination geometry (octahedral, OC-6-44).

Reaction Conditions and Solvents

- The reaction is carried out in aqueous or mixed solvents, often with water solubility considerations (up to 100 mM solubility in water).

- Temperature and pH are controlled to favor the formation of the glycinato complex.

- The product is isolated as a light yellow to dark yellow powder.

Analytical and Research Findings

- The ruthenium complex exhibits anti-inflammatory and cardioprotective activities, attributed to its controlled release of carbon monoxide.

- It has been used extensively in biochemical studies involving inflammasome activation and apoptosis protection.

- Analytical techniques such as ICP-OES confirm the high purity and low impurity content of the ruthenium trichloride precursor, ensuring the quality of the final complex.

Summary Table of Key Preparation Parameters for (OC-6-44)-Tricarbonylchloro(glycinato)ruthenium

| Parameter | Description/Value |

|---|---|

| Ruthenium source | Ruthenium trichloride (prepared as above) |

| Ligands | Glycinato (κN, κO), Carbonyl (CO) x3 |

| Solvent | Water or aqueous mixtures |

| Product form | Powder, light yellow to dark yellow |

| Solubility | Water soluble up to 100 mM |

| Storage temperature | -20 °C |

| Purity | >99.9% (based on precursor purity) |

This detailed preparation method, combining the high-purity synthesis of ruthenium trichloride and its subsequent coordination with glycinato and carbonyl ligands, ensures the production of (OC-6-44)-Tricarbonylchloro(glycinato)ruthenium with excellent yield, purity, and reproducibility suitable for advanced biochemical research and pharmaceutical applications.

Chemical Reactions Analysis

Ligand Substitution Reactions

Ruthenium carbonyl complexes often undergo ligand substitution due to the labile nature of chloride and the stabilizing influence of π-accepting carbonyl ligands. For example:

-

Chloride Displacement : The chloride ligand in analogous [RuCl₂(η⁶-p-cymene)(κ²-ligand)] complexes is susceptible to substitution by stronger-field ligands (e.g., phosphines, amines) . For (OC-6-44)-tricarbonylchloro(glycinato)ruthenium, chloride displacement could yield derivatives with modified coordination spheres.

-

Glycinate Ligand Reactivity : The glycinate ligand’s bifunctional coordination (κN,κO) enables protonation/deprotonation at the carboxylate oxygen, altering electronic properties. This behavior is observed in related Ru-glycine systems, where pH changes trigger ligand rearrangements .

Redox Behavior

Ruthenium(II) complexes with carbonyl ligands often exhibit redox activity. Key observations include:

-

Oxidation : Ru(II) → Ru(III) transitions are facilitated by oxidizing agents (e.g., O₂, Ce⁴⁺), often stabilizing Ru(III) species with retained carbonyl ligands. For example, [RuCl(CO)₂(tpy-Cl)]⁺ undergoes oxidation while maintaining its carbonyl framework .

-

Reduction : Reduction to Ru(0) or Ru(I) states is rare but feasible under strong reductants (e.g., Na/Hg), potentially leading to carbonyl ligand loss or reductive elimination .

Reaction with Nucleophiles

The glycinate ligand’s carboxylate group can participate in nucleophilic acyl substitutions. For instance:

-

Esterification : Reaction with alcohols (ROH) in acidic conditions forms ester derivatives, modifying solubility and reactivity .

-

Amidation : Condensation with amines yields amide-linked derivatives, useful for functionalization .

Thermal and Photochemical Stability

-

Thermal Decomposition : At elevated temperatures (>150°C), carbonyl ligands may decarbonylate, forming Ru-Cl or Ru-O bridged dimers .

-

Photoreactivity : UV irradiation of Ru-carbonyl complexes often induces ligand dissociation (e.g., CO release) or redox changes, enabling photoactivated catalysis .

Mechanistic Insights

-

Isomerization Pathways : Ru-mediated isomerization (e.g., allylic alcohol rearrangements ) suggests potential for stereochemical retention in glycinate-linked systems.

-

Cooperative Catalysis : The glycinate’s NH group may act as a proton shuttle in acid-catalyzed reactions, analogous to urea intermediates in Pd-carbonylation systems .

Challenges and Limitations

Scientific Research Applications

(OC-6-44)-Tricarbonylchloro(glycinato-|EN,|EO)ruthenium , also known as CORM-3 or tricarbonylchloro(glycinato)ruthenium(II), is a water-soluble carbon monoxide-releasing molecule with several research applications . CORM-3 is capable of liberating carbon monoxide (CO) under physiological conditions, making it valuable for studying CO's biological functions and therapeutic potential .

Scientific Research Applications

CORM-3 has been investigated for its potential in modulating inflammatory processes, reducing leukocyte-endothelial interactions, inhibiting platelet aggregation, and protecting against ischemia-reperfusion injury .

Anti-inflammatory Effects:

- Modulation of Adhesion Molecules: CORM-3 can inhibit the expression of vascular cell adhesion molecule (VCAM)-1 and E-selectin on endothelial cells stimulated by tumor necrosis factor-α (TNF-α) . This occurs through deactivation of nuclear factor (NF)-κB and a reduction in VCAM-1 mRNA .

- Leukocyte Interactions: CORM-3 has demonstrated anti-inflammatory effects by reducing neutrophil extravasation in models of acute inflammation in vivo . It also affects neutrophil adhesion molecule expression, inhibiting platelet-activating factor stimulated CD11b up-regulation and L-selectin shedding .

Cardiovascular Applications:

- Platelet Inhibition: CORM-3 inhibits platelet aggregation induced by collagen or thrombin in a concentration-dependent manner . This occurs through a mechanism independent of soluble guanylate cyclase .

- Vasoactive Properties: CORM-3 exhibits vasoactive properties in vitro and in vivo .

Organ Protection:

- Ischemia-Reperfusion Injury: CORM-3 protects against ischemia-reperfusion injury .

- Renal Protection: Carbon monoxide-releasing molecules have shown protective effects in ischemia-induced acute renal failure .

- Organ Rejection: CORM-3 may help prevent organ rejection following transplantation .

Data Tables and Case Studies

While the provided documents do not include comprehensive data tables or detailed case studies, they do present findings from various experiments:

- In vitro studies using human umbilical vein endothelial cells (HUVECs) stimulated with TNF-α to assess the impact of CORM-3 on VCAM-1 and E-selectin expression .

- In vivo experiments in mice to evaluate the anti-inflammatory effects of CORM-3 in models of acute inflammation .

- In vitro studies using washed human platelets to investigate the effects of CORM-3 on platelet aggregation induced by collagen or thrombin .

- Preliminary pharmacodynamic studies in pigs administering CORM-3 intravenously .

Synthesis of CORM-3

Mechanism of Action

The mechanism by which (OC-6-44)-Tricarbonylchloro(glycinato- exerts its effects involves coordination with target molecules or ions. The metal center can interact with substrates, facilitating various chemical transformations. The specific pathways and molecular targets depend on the context of its application.

Comparison with Similar Compounds

CORM-3 vs. CORM-2

- CO Release Kinetics : CORM-3 releases CO faster in physiological environments due to its water solubility, whereas CORM-2 requires cellular internalization or organic solvents for activation .

- Anti-Inflammatory Effects : CORM-3 reduces pro-inflammatory cytokines (e.g., IL-1β, MMP-9) in osteoarthritis models and inhibits osteoclastogenesis via HO-1 upregulation . CORM-2 primarily targets vascular inflammation and apoptosis via mitochondrial pathways .

- Antibacterial Activity : CORM-3 exhibits broad-spectrum toxicity against Gram-positive and Gram-negative bacteria (e.g., Mycobacterium tuberculosis), likely due to its rapid CO release and membrane disruption . CORM-2’s efficacy is less documented in bacterial models.

- Toxicity : Both compounds require careful handling due to ruthenium-associated hazards (e.g., skin/eye irritation, respiratory toxicity) . However, CORM-3’s lower systemic COHb elevation enhances its in vivo safety profile .

CORM-3 vs. CORM-A1

- Mechanism : CORM-A1 releases CO via hydrolysis, making its release pH-dependent and slower compared to CORM-3’s spontaneous release .

- Applications : CORM-A1 is preferred in chronic models requiring sustained CO delivery (e.g., neuroprotection), while CORM-3 is optimal for acute interventions (e.g., myocardial infarction) .

- Safety : CORM-A1’s boron-based structure avoids heavy metal toxicity but may introduce borate-related metabolic effects .

Therapeutic Highlights of CORM-3

- Cardioprotection : Preconditioning with CORM-3 mimics ischemic preconditioning by activating Nrf2 and STAT3 pathways, reducing infarct size by 60% in murine models .

- Anti-Inflammation : In murine osteoarthritis, CORM-3 reduced cartilage erosion by 40% and suppressed RANKL and MMP-13 expression .

- Antibacterial Action : CORM-3 demonstrated bactericidal effects against M. tuberculosis at 50 µM, synergizing with host immune responses .

Limitations and Challenges

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for (OC-6-44)-Tricarbonylchloro(glycinato-κN,κO)ruthenium to ensure stability?

- Methodological Answer: Store the compound at -20°C in a desiccated environment to prevent degradation . For long-term stability (>3 years), store as a powder at -20°C; solutions should be kept at -80°C for up to 6 months . Avoid exposure to moisture, light, or high temperatures, as these conditions may accelerate decomposition into toxic byproducts (e.g., CO, HCl) .

Q. How can researchers confirm the purity and structural integrity of this compound prior to experimental use?

- Methodological Answer: Use high-performance liquid chromatography (HPLC) to assess purity (theoretical Ru content ≥33.6% ). Structural confirmation requires infrared (IR) spectroscopy to detect carbonyl (CO) ligand vibrations (1900–2100 cm⁻¹) . For elemental analysis, X-ray fluorescence (XRF) provides accurate quantification of ruthenium content . Cross-validate with nuclear magnetic resonance (NMR) for glycinato ligand integrity .

Q. What safety protocols are critical when handling (OC-6-44)-Tricarbonylchloro(glycinato-κN,κO)ruthenium?

- Methodological Answer: Follow GHS hazard guidelines : Use N95/P3 respirators to avoid inhalation of dust, nitrile gloves, and safety goggles to prevent skin/eye contact . Work in a fume hood with HEPA filtration to mitigate respiratory irritation risks (H335) . In case of exposure, rinse eyes with water for ≥15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How should researchers design experiments to investigate CORM-3’s anti-inflammatory effects in macrophage models?

- Methodological Answer:

- Model System: Use LPS-treated THP-1 macrophages to induce NLRP3 inflammasome activation .

- Dosing: Apply CORM-3 at 20–100 µM (water-soluble; stock: 20 mg/mL in H₂O ). Include negative controls (inactive CORM-3, e.g., CO-depleted analogs) .

- Outcome Measures: Quantify IL-1β via ELISA and assess glycolysis modulation via extracellular acidification rate (Seahorse Analyzer) .

- Mechanistic Insight: Use siRNA knockdown of HO-1 or Nrf2 to isolate CO-dependent pathways .

Q. How can discrepancies in reported CO release kinetics be resolved during experimental validation?

- Methodological Answer:

- Calibration: Use a reduction gas analyzer to quantify CO release in real-time, as CORM-3’s CO output may not correlate linearly with concentration .

- Environmental Controls: Maintain pH 7.4 and 37°C to mimic physiological release conditions .

- Data Normalization: Express CO release as nmol/mg protein or per cell count to standardize comparisons across studies .

Q. What mechanisms underlie CORM-3’s cardioprotective effects in ischemia-reperfusion injury models?

- Methodological Answer:

- Pathway Analysis: Investigate NF-κB suppression and STAT1/3 activation via Western blotting . Measure mitochondrial membrane potential (JC-1 assay) to assess anti-apoptotic effects .

- Functional Assays: Use Langendorff-perfused hearts to quantify infarct size post-CORM-3 treatment (late preconditioning mimic) .

- Oxidative Stress Markers: Evaluate ROS scavenging via CM-H2DCFDA fluorescence and SOD activity assays .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on CORM-3’s cytotoxicity in bacterial vs. mammalian systems?

- Methodological Answer:

- Species-Specific Sensitivity: Gram-negative bacteria (e.g., E. coli) show higher susceptibility due to CO disruption of cytochrome oxidases . In mammalian cells, confirm cytotoxicity thresholds via MTT assays at 24–72 hours; IC₅₀ typically >200 µM .

- Experimental Variables: Control for CO release kinetics (e.g., buffer composition, temperature) and cell-type-specific HO-1 induction capacity .

Methodological Pitfalls and Solutions

Q. What are common pitfalls in assessing CORM-3’s vasodilatory effects, and how can they be mitigated?

- Methodological Answer:

- Pitfall 1: Endothelial contamination in aortic ring assays. Solution: Use endothelium-denuded rings and validate with L-NAME (eNOS inhibitor) .

- Pitfall 2: Non-specific potassium channel activation. Solution: Apply channel blockers (e.g., glibenclamide for KATP) during myography .

Ecological and Long-Term Toxicity Considerations

Q. What are the knowledge gaps in CORM-3’s environmental impact, and how should researchers address them?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.